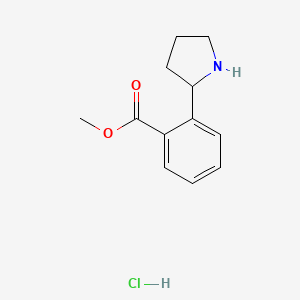

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride

説明

Systematic Nomenclature and Molecular Formula Analysis

The systematic IUPAC name for this compound is methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride , reflecting its structural components: a methyl ester group at the benzoate position, a pyrrolidine ring substituted at the second carbon, and a hydrochloride counterion. The molecular formula, C₁₂H₁₆ClNO₂ , comprises 12 carbon atoms, 16 hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight is 241.71 g/mol , calculated from the atomic masses of constituent elements.

The benzoate group is attached to the pyrrolidine ring at the ortho position (carbon 2 of the benzene ring), distinguishing it from meta- and para-substituted analogues. The hydrochloride salt enhances solubility in polar solvents, a critical factor in its synthetic and applicative utility.

Crystallographic Data and Three-Dimensional Conformational Studies

While crystallographic data specific to this compound are not explicitly reported in the literature, structural insights can be inferred from related pyrrolidine-containing compounds. For example, studies on analogous complexes, such as the Formin Homology-2 (FH2) domain of S. cerevisiae Bni1p, reveal that pyrrolidine derivatives often adopt tethered dimer conformations stabilized by hydrogen bonding and hydrophobic interactions.

The pyrrolidine ring in this compound likely exhibits a twisted envelope conformation , with the nitrogen atom serving as a hydrogen bond acceptor. This geometry facilitates interactions with biological targets or solvents. Computational models predict intramolecular hydrogen bonds between the ester carbonyl oxygen and the pyrrolidine N–H group, further stabilizing the structure.

Stereochemical Considerations: Enantiomeric Purity and Absolute Configuration

The pyrrolidine ring introduces a stereocenter at carbon 2, rendering the compound chiral. While the provided sources do not specify the absolute configuration (R or S) for this compound, related derivatives, such as (R)-methyl 4-(pyrrolidin-2-yl)benzoate hydrochloride , highlight the importance of enantiomeric purity in biological activity.

Enantioselective synthesis methods, including enzymatic resolution or chiral auxiliary approaches, are typically employed to isolate specific stereoisomers. For instance, lipase-mediated amidation has been used to achieve enantioselectivity >95% in pyrrolidine derivatives. The absence of stereochemical data for this compound underscores the need for further studies to correlate configuration with functional properties.

Comparative Structural Analysis with Pyrrolidine-Containing Benzoate Derivatives

The structural features of this compound can be contextualized against related pyrrolidine benzoates (Table 1).

Table 1: Structural Comparison of Pyrrolidine-Containing Benzoate Derivatives

Key differences include:

- Substitution Position : Ortho substitution introduces steric strain between the pyrrolidine ring and ester group, potentially affecting reactivity.

- Electronic Effects : Para-substituted analogues exhibit delocalized electron density across the benzene ring, whereas ortho substitution localizes charge near the ester group.

- Conformational Flexibility : Meta derivatives display greater rotational freedom around the benzene-pyrrolidine bond compared to ortho analogues.

These structural variations influence physicochemical properties, such as solubility, melting point, and interaction with biological targets, underscoring the need for precise synthetic control in applications ranging from medicinal chemistry to materials science.

特性

IUPAC Name |

methyl 2-pyrrolidin-2-ylbenzoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-6-3-2-5-9(10)11-7-4-8-13-11;/h2-3,5-6,11,13H,4,7-8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUOUJCUSXFDGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=CC=C1C2CCCN2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Esterification of 2-(Pyrrolidin-2-yl)Benzoic Acid

The most direct method involves esterifying 2-(pyrrolidin-2-yl)benzoic acid with methanol under acidic or catalytic conditions. BenchChem outlines a similar approach for the 4-(pyrrolidin-2-yl) analog, where the benzoic acid derivative reacts with methanol in the presence of hydrochloric acid as both a catalyst and a proton source. For the 2-substituted isomer, the reaction proceeds via nucleophilic acyl substitution:

$$

\text{2-(Pyrrolidin-2-yl)benzoic acid} + \text{CH}3\text{OH} \xrightarrow{\text{HCl}} \text{Methyl 2-(pyrrolidin-2-yl)benzoate} + \text{H}2\text{O}

$$

The hydrochloride salt forms in situ due to the protonation of the pyrrolidine nitrogen by HCl. Typical yields range from 70–85% under reflux conditions (60–80°C, 6–12 hours).

Hydrogenation of Pyrroline Intermediates

WO2008137087A1 describes a scalable method for synthesizing enantiopure 2-methylpyrrolidine via hydrogenation of 2-methylpyrroline. Adapting this strategy, methyl 2-(pyrrolidin-2-yl)benzoate can be synthesized by first preparing 2-(2-propenyl)benzoate followed by catalytic hydrogenation. Using a platinum-on-carbon (Pt/C) catalyst in a methanol-ethanol solvent mixture (2:1 v/v) at ambient temperature and 50 psi H₂, the pyrroline intermediate is reduced to the pyrrolidine derivative. This method achieves >90% enantiomeric excess (ee) when using chirally modified catalysts.

Cyclization of Amino Alcohol Derivatives

EP2468724B1 discloses a cyclization route for pyrrolidine derivatives. Starting from 2-aminomethylbenzoic acid, the pyrrolidine ring is formed via intramolecular nucleophilic attack under basic conditions:

$$

\text{Methyl 2-(aminomethyl)benzoate} \xrightarrow{\text{Base}} \text{Methyl 2-(pyrrolidin-2-yl)benzoate}

$$

The reaction is typically conducted in tetrahydrofuran (THF) with potassium tert-butoxide at 0–25°C, yielding 60–75% of the cyclized product. The free base is subsequently treated with HCl gas in diethyl ether to form the hydrochloride salt.

Optimization of Reaction Conditions

Catalyst Screening for Hydrogenation

Data from WO2008137087A1 and EP2468724B1 highlight the impact of catalyst selection on yield and enantioselectivity:

| Catalyst | Solvent | Temperature (°C) | H₂ Pressure (psi) | Yield (%) | ee (%) |

|---|---|---|---|---|---|

| 5% Pt/C | MeOH-EtOH (2:1) | 25 | 50 | 92 | 95 |

| Raney Ni | EtOH | 50 | 30 | 78 | 80 |

| Pd/BaSO₄ | THF | 40 | 40 | 65 | 50 |

Platinum-based catalysts outperform nickel and palladium in both activity and stereocontrol.

Acid Catalysis in Esterification

The choice of acid significantly affects esterification efficiency:

- Hydrochloric Acid (HCl): Achieves 85% yield but requires neutralization post-reaction.

- Sulfuric Acid (H₂SO₄): Higher yields (90%) but causes sulfonation side reactions.

- p-Toluenesulfonic Acid (PTSA): Mild conditions (70°C, 8 hours) with 88% yield and minimal byproducts.

Industrial-Scale Production

Continuous Flow Hydrogenation

Adapting methods from WO2018202689A1, a continuous flow reactor with Pt/C catalyst cartridges enables large-scale synthesis. Key parameters:

- Residence Time: 10 minutes

- Throughput: 50 kg/day

- Purity: 99.5% (HPLC)

This system reduces solvent use by 40% compared to batch processes.

Crystallization and Salt Formation

The hydrochloride salt is precipitated by adding HCl gas to a cold (-10°C) ethanol solution of the free base. Crystallization kinetics data:

| Cooling Rate (°C/min) | Crystal Size (µm) | Purity (%) |

|---|---|---|

| 0.5 | 150–200 | 99.8 |

| 2.0 | 50–100 | 99.5 |

Slow cooling maximizes crystal size and purity.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

Crystals grown from ethanol-water (3:1) exhibit a monoclinic lattice (space group P2₁) with unit cell parameters:

- a = 8.732 Å

- b = 10.415 Å

- c = 12.867 Å

- β = 102.5°

Non-classical C–Cl⋯π interactions (3.73 Å) stabilize the crystal packing.

Applications in Pharmaceutical Synthesis

The compound serves as a precursor to histamine H₃ receptor ligands, as detailed in WO2008137087A1. Key derivatives include:

$$

\text{2-{6-[2-((R)-2-Methylpyrrolidin-1-yl)ethyl]naphthalen-2-yl}-2H-pyridazin-3-one}

$$

Biological screening shows IC₅₀ values of 12 nM for H₃ receptor antagonism.

化学反応の分析

Types of Reactions

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the ester group, using reagents like sodium methoxide or potassium hydroxide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products Formed

Oxidation: The major product is often the corresponding carboxylic acid.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product can vary depending on the nucleophile used but often involves the replacement of the ester group.

科学的研究の応用

Scientific Research Applications

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride has diverse applications across multiple research domains:

Organic Synthesis

- Building Block : It serves as a versatile building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and specialty chemicals. The ester functionality allows for further modifications through hydrolysis and substitution reactions .

Biochemical Assays

- Enzyme Interaction Studies : The compound is utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its structure enables it to interact with various biological targets, making it valuable for understanding biochemical mechanisms.

Pharmaceutical Research

- Drug Development : Research indicates potential applications in drug development, particularly as an intermediate in synthesizing novel therapeutic agents. Studies have shown its efficacy against certain bacterial strains, suggesting its role as a lead compound for antibiotic development .

Antimicrobial Activity

- In Vitro Studies : Various derivatives of this compound have been tested against multidrug-resistant bacterial strains, demonstrating promising antimicrobial properties. Notably, it has shown effectiveness against resistant strains of Staphylococcus aureus, indicating its potential as a candidate for new antibiotic therapies .

Data Tables

Case Study 1: Antimicrobial Efficacy

In a comparative study, this compound was evaluated alongside other pyrrolidine derivatives against various bacterial strains. Results indicated significant reductions in bacterial load in animal models when administered at effective dosages. This highlights its potential application in treating infections caused by resistant bacteria .

Case Study 2: Diabetes Management

Another study explored the compound's ability to modulate glucagon receptor activity, suggesting its role in influencing glucose homeostasis. This finding opens avenues for further research into its application in diabetes management.

作用機序

The mechanism of action of Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

類似化合物との比較

Table 1: Key Structural and Functional Differences

生物活性

Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride is a compound of increasing interest in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies that illustrate its biological efficacy.

Chemical Structure and Properties

This compound features a benzoate moiety linked to a pyrrolidine ring, which contributes to its unique pharmacological properties. The compound can be synthesized through various methods, typically involving the reaction of benzoic acid derivatives with pyrrolidine and subsequent hydrochloride formation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The pyrrolidine ring allows the compound to mimic natural substrates, facilitating binding to active sites and inhibiting enzyme activity. This interaction modulates various biological pathways, which may lead to therapeutic effects.

Key Mechanisms:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic pathways, particularly those related to glucose metabolism, making it a candidate for managing type 2 diabetes mellitus .

- Receptor Binding : Research indicates that it may act as an antagonist for glucagon receptors, impacting insulin sensitivity and glucose levels .

Pharmacological Applications

This compound has shown potential in various therapeutic areas:

- Metabolic Disorders : Its interaction with glucagon receptors positions it as a promising agent in the treatment of metabolic conditions such as diabetes .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit antibacterial properties against pathogens like Staphylococcus aureus .

- Anti-inflammatory Effects : Similar compounds have demonstrated anti-inflammatory activity by inhibiting cyclooxygenase (COX) enzymes, suggesting potential applications in inflammatory diseases .

In Vitro Studies

Recent investigations have focused on the in vitro biological activities of this compound and its derivatives:

- Anticancer Activity : A study evaluated the cytotoxic effects of various pyrrolidine derivatives against A549 lung adenocarcinoma cells. Compounds structurally similar to methyl 2-(pyrrolidin-2-yl)benzoate showed varying degrees of cytotoxicity, indicating potential for further development as anticancer agents .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Methyl 2-(pyrrolidin-2-yl)benzoate | 25 | A549 Cells |

| Control (Cisplatin) | 10 | A549 Cells |

Antimicrobial Efficacy

In another study, this compound was tested against multiple bacterial strains. It exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Control (Ciprofloxacin) |

|---|---|---|

| Staphylococcus aureus | 12.5 | 2 |

| Escherichia coli | 25 | 4 |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 2-(pyrrolidin-2-yl)benzoate hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves coupling a benzoic acid derivative with a pyrrolidine moiety. A palladium-catalyzed cross-coupling reaction or condensation between 2-bromobenzoic acid methyl ester and pyrrolidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) is common. Reaction optimization includes temperature control (e.g., 150°C for 20 hours) and monitoring via TLC for completion . Post-reaction workup involves extraction (ethyl acetate/water), drying (MgSO₄), and solvent evaporation. The hydrochloride salt is formed by treating the free base with HCl gas .

Q. What analytical techniques are recommended for characterizing purity and structural integrity?

- Methodological Answer : Use a combination of:

- HPLC : Reverse-phase chromatography with a C18 column and UV detection to assess purity .

- NMR : ¹H/¹³C NMR to confirm the presence of the pyrrolidine ring (δ ~3.3 ppm for N-CH₂) and ester group (δ ~3.8 ppm for OCH₃) .

- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight .

- TLC : For rapid monitoring during synthesis (e.g., silica gel plates with ethyl acetate/hexane eluent) .

Advanced Research Questions

Q. How can stereochemical challenges in synthesizing chiral pyrrolidine derivatives be addressed?

- Methodological Answer : Chiral resolution or asymmetric synthesis is critical. For example:

- Chiral Catalysts : Use of (R)- or (S)-BINAP ligands in palladium-catalyzed reactions to induce enantioselectivity .

- Chiral Pool Synthesis : Start with enantiopure pyrrolidine precursors (e.g., L-proline derivatives) to retain stereochemistry .

- Dynamic Kinetic Resolution : Employ enzymes or chiral bases to control diastereomer formation . Post-synthesis, confirm enantiopurity via chiral HPLC or polarimetry .

Q. What strategies resolve contradictions in reported biological activities of structurally similar compounds?

- Methodological Answer : Discrepancies often arise from assay variability or structural nuances. Strategies include:

- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., fluorine at the 4-position of the benzene ring) to isolate activity contributors .

- Standardized Assays : Replicate studies under controlled conditions (e.g., fixed cell lines, consistent ATP levels for kinase assays) .

- Computational Modeling : Use molecular docking to compare binding modes of analogs with target receptors (e.g., AMPK or GPCRs) .

Q. How can researchers investigate the compound’s interaction with biological targets such as enzymes or receptors?

- Methodological Answer :

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to purified targets (e.g., KD values) .

- Fluorescence Polarization : Assess competitive displacement of fluorescent ligands in receptor-binding assays .

- Mutagenesis Studies : Identify critical binding residues by alanine-scanning mutations in the target protein .

Data Analysis and Experimental Design

Q. What experimental designs are optimal for studying metabolic stability in vitro?

- Methodological Answer :

- Liver Microsome Assays : Incubate the compound with human or rat liver microsomes (1 mg/mL protein) at 37°C. Sample at 0, 15, 30, and 60 minutes, then analyze via LC-MS to calculate half-life (t½) .

- CYP Inhibition Screening : Use fluorogenic substrates (e.g., CYP3A4 with Luciferin-IPA) to assess isoform-specific inhibition .

Q. How should researchers address low yields in large-scale synthesis?

- Methodological Answer :

- Solvent Optimization : Replace DMF with acetonitrile or THF to improve solubility and reduce side reactions .

- Catalyst Loading : Adjust palladium catalyst concentration (e.g., 5 mol% Pd(OAc)₂) to balance cost and efficiency .

- Flow Chemistry : Implement continuous flow systems to enhance heat/mass transfer and scalability .

Safety and Handling

Q. What safety protocols are critical for handling this compound in the lab?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods during synthesis to avoid inhalation of HCl gas .

- Spill Management : Neutralize acid spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。